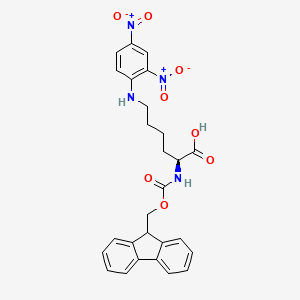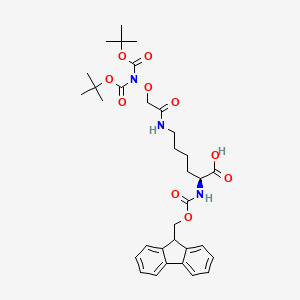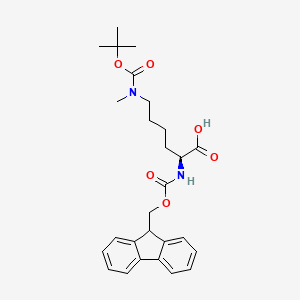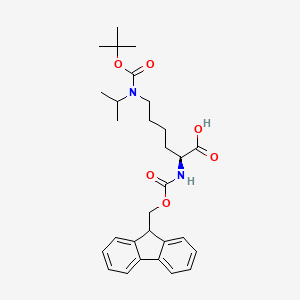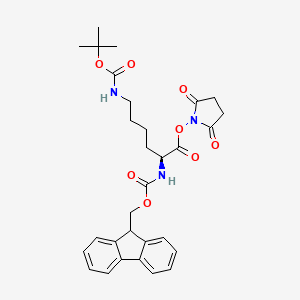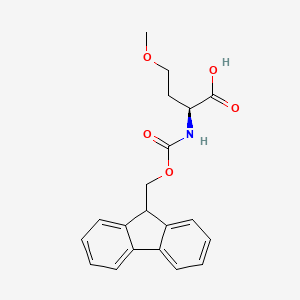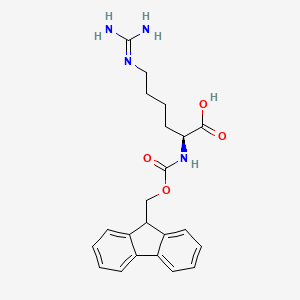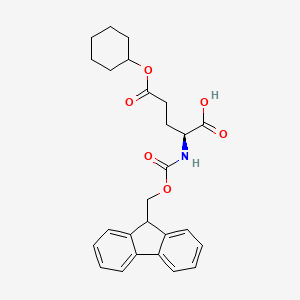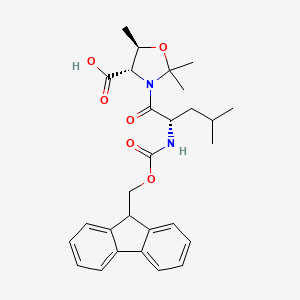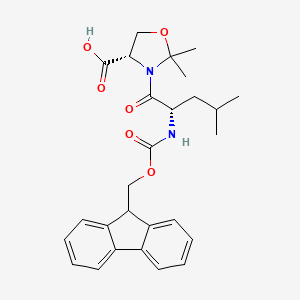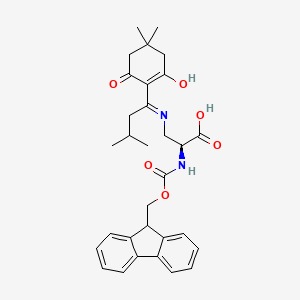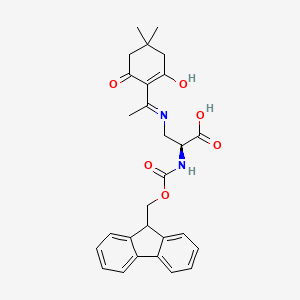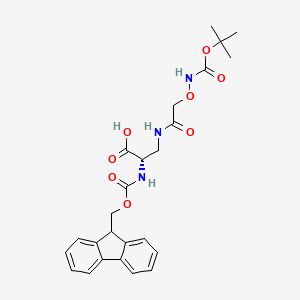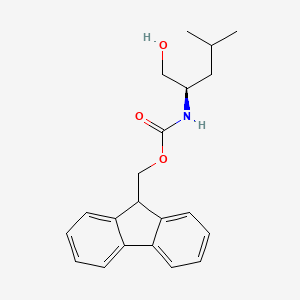
Fmoc-D-leucinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-leucinol, also known as ®-2-[(9-Fluorenylmethoxycarbonyl)amino]-4-methyl-1-pentanol, is a derivative of the amino acid leucine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has a molecular formula of C21H25NO3 and a molecular weight of 339.43 g/mol .
Mechanism of Action
Target of Action
The primary target of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, also known as Fmoc-D-leucinol, is the amino group of peptides . This compound is widely used in peptide synthesis as a protecting group for the amino group .
Mode of Action
This compound acts as a protecting group for the amino group during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it can be removed with a base such as piperidine .
Biochemical Pathways
The use of this compound in peptide synthesis is a key step in the formation of peptide bonds, which are fundamental to the structure and function of proteins . The introduction and subsequent removal of the Fmoc group allow for the controlled assembly of amino acids into complex peptide structures . This process is crucial in the synthesis of bioactive peptides and proteins, which play vital roles in numerous biological processes .
Pharmacokinetics
For instance, Fmoc-phenylalanine has been shown to have an oral bioavailability of 65±18% . .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with controlled sequences and structures . This enables the production of peptides that can mimic natural proteins, serve as therapeutic agents, or perform other functions in biological and chemical research .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the choice of solvent can affect the gelation and final hydrogel properties of Fmoc-modified compounds . Additionally, the temperature and chemical conditions during synthesis can impact the self-assembly pathways and outcomes of Fmoc-modified compounds . Understanding these factors is crucial for optimizing the use of this compound in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-D-leucinol is typically synthesized through the reaction of D-leucinol with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-leucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of bases like piperidine to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields a carbonyl derivative, while reduction yields the original hydroxyl compound.
Scientific Research Applications
Chemistry
Fmoc-D-leucinol is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group. It allows for the stepwise assembly of peptides on a solid support, facilitating the synthesis of complex peptides and proteins .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its ability to protect the amino group makes it valuable in the synthesis of peptide-based inhibitors and probes .
Medicine
This compound is used in the development of peptide-based therapeutics. Its role in protecting the amino group during synthesis ensures the stability and integrity of the therapeutic peptides .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its ability to form stable peptide bonds makes it valuable in the development of advanced materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-leucinol: Similar to Fmoc-D-leucinol but derived from L-leucine.
Fmoc-D-phenylalaninol: Derived from D-phenylalanine and used for similar purposes in peptide synthesis.
Fmoc-D-valinol: Derived from D-valine and used in peptide synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it suitable for the synthesis of peptides with D-amino acids. This stereochemistry is important for the biological activity and stability of the resulting peptides.
Conclusion
This compound is a valuable compound in peptide synthesis, offering protection for the amino group and enabling the stepwise assembly of complex peptides. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research and industrial production.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGVJAOLIDKGZ-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
